molecular formula C30H43N11O12 B14206305 L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid CAS No. 821800-87-7

L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid

Cat. No.: B14206305
CAS No.: 821800-87-7
M. Wt: 749.7 g/mol
InChI Key: JZSLMCHTJSSJIM-XMMIHFHMSA-N
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Description

L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: is a peptide compound composed of seven amino acids: serine, histidine, proline, alanine, serine, histidine, and aspartic acid. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidine derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can yield histidine sulfoxide or sulfone derivatives.

Scientific Research Applications

L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-histidyl-L-prolyl-L-alanyl-L-seryl-L-histidyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Properties

CAS No.

821800-87-7

Molecular Formula

C30H43N11O12

Molecular Weight

749.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C30H43N11O12/c1-14(36-28(50)22-3-2-4-41(22)29(51)19(6-16-9-33-13-35-16)38-25(47)17(31)10-42)24(46)40-21(11-43)27(49)37-18(5-15-8-32-12-34-15)26(48)39-20(30(52)53)7-23(44)45/h8-9,12-14,17-22,42-43H,2-7,10-11,31H2,1H3,(H,32,34)(H,33,35)(H,36,50)(H,37,49)(H,38,47)(H,39,48)(H,40,46)(H,44,45)(H,52,53)/t14-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

JZSLMCHTJSSJIM-XMMIHFHMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)N

Origin of Product

United States

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